molecular formula C15H11NO2 B12960202 2-Phenyl-3H-indole-7-carboxylic acid

2-Phenyl-3H-indole-7-carboxylic acid

Cat. No.: B12960202
M. Wt: 237.25 g/mol
InChI Key: BNIZZBJWPXZSHM-UHFFFAOYSA-N
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Description

2-Phenyl-3H-indole-7-carboxylic acid: is a heterocyclic compound with a fused indole ring system. . Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its potential biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for preparing 2-phenyl-3H-indole-7-carboxylic acid. One notable approach is the Fischer indole synthesis , where optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .

Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions and scalability considerations are crucial.

Chemical Reactions Analysis

Reactivity:: 2-Phenyl-3H-indole-7-carboxylic acid can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes can modify its structure.

    Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield an indoline derivative.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Drug Discovery: Investigated for potential pharmaceutical applications.

Biology and Medicine::

    Antimicrobial Properties: Explored for activity against microbes.

    Anticancer Potential: Studied for its effects on cancer cells.

Industry::

    Fine Chemicals: Used as intermediates in chemical processes.

Mechanism of Action

The precise mechanism by which 2-Phenyl-3H-indole-7-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-Phenyl-3H-indole-7-carboxylic acid is unique in its structure, it shares similarities with other indole derivatives. Further exploration of related compounds can provide valuable insights.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-phenyl-3H-indole-7-carboxylic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

BNIZZBJWPXZSHM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)N=C1C3=CC=CC=C3

Origin of Product

United States

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